3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine, the methyl group is introduced at the 3-position using methylating agents like methyl iodide under basic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridine Moiety Attachment: The pyridine ring is attached via a carbonyl linkage, typically using pyridine-2-carboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridine or piperazine derivatives.
Scientific Research Applications
3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(4-(pyridin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 3-methyl-5-(4-(pyridin-4-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 3-methyl-5-(4-(quinolin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The position of the pyridine ring and the nature of the substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
3-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-18-13(21)11(10-17-15(18)23)14(22)20-8-6-19(7-9-20)12-4-2-3-5-16-12/h2-5,10H,6-9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNXLKAPVFCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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